Methyl-13c trifluoromethanesulfonate

NMR Spectroscopy Reaction Mechanism Isotope Labeling

Methyl-13C trifluoromethanesulfonate (CAS 207556-12-5), a carbon-13 labeled analog of the potent electrophilic methylating agent methyl triflate , is a specialized chemical tool employed in organic synthesis and biochemical research. It features a 13C-enriched methyl group (linear formula CF3SO313CH3) , providing a mass shift of M+1 and a distinct 13C-NMR spectroscopic handle compared to its natural abundance counterpart (Methyl triflate, CAS 333-27-7).

Molecular Formula C2H3F3O3S
Molecular Weight 165.091
CAS No. 207556-12-5
Cat. No. B567314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-13c trifluoromethanesulfonate
CAS207556-12-5
SynonymsMETHYL-13C TRIFLUOROMETHANESULFONATE
Molecular FormulaC2H3F3O3S
Molecular Weight165.091
Structural Identifiers
SMILESCOS(=O)(=O)C(F)(F)F
InChIInChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3/i1+1
InChIKeyOIRDBPQYVWXNSJ-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-13C Trifluoromethanesulfonate: A Specialized 13C-Enriched Methylating Agent for Mechanistic and Quantitative Studies


Methyl-13C trifluoromethanesulfonate (CAS 207556-12-5), a carbon-13 labeled analog of the potent electrophilic methylating agent methyl triflate , is a specialized chemical tool employed in organic synthesis and biochemical research. It features a 13C-enriched methyl group (linear formula CF3SO313CH3) [1], providing a mass shift of M+1 and a distinct 13C-NMR spectroscopic handle compared to its natural abundance counterpart (Methyl triflate, CAS 333-27-7) . This isotopic labeling enables its use in tracking reaction pathways via NMR and mass spectrometry (MS), making it a valuable reagent for mechanistic elucidation and quantitative tracer studies .

Why Unlabeled Methyl Triflate Cannot Substitute Methyl-13C Trifluoromethanesulfonate in Key Applications


The unlabeled analog, methyl triflate (CAS 333-27-7), is a powerful methylating agent , but its utility is severely limited in applications demanding isotopic tracing or mechanistic analysis. Substitution with methyl triflate renders the transferred methyl group indistinguishable from any other carbon present, preventing the use of powerful analytical techniques such as 13C-NMR spectroscopy for site-specific identification [1] or mass spectrometry for quantitative tracer studies . Consequently, for research requiring the precise mapping of methyl transfer events, reaction pathway elucidation, or quantitative MS analysis, the unlabeled compound is not a viable alternative. The procurement of Methyl-13C trifluoromethanesulfonate is therefore essential for achieving specific, verifiable analytical objectives that generic methyl triflate cannot fulfill.

Quantitative Differentiation of Methyl-13C Trifluoromethanesulfonate from Unlabeled Methyl Triflate and Alternative Methylating Agents


13C Enrichment for NMR Spectroscopic Analysis and Mechanistic Studies

Methyl-13C trifluoromethanesulfonate provides a distinct spectroscopic handle that is absent in the unlabeled methyl triflate, enabling the direct observation of methyl transfer products via 13C-NMR . In a direct comparative study of the dopamine D1 agonist SKF 82957 synthesis, the use of (13C)methyl triflate resulted in a distinct 13C-labeled peak corresponding to an O-(13C)methylated derivative, a product that was not observed when using the less reactive (13C)methyl iodide under identical sub-molar conditions [1]. This demonstrates the compound's capacity to produce and identify novel reaction outcomes that are analytically inaccessible with unlabeled or less reactive reagents.

NMR Spectroscopy Reaction Mechanism Isotope Labeling

Isotopic Purity and Mass Shift for Quantitative Mass Spectrometry (MS) Applications

Methyl-13C trifluoromethanesulfonate is supplied with a high and well-defined isotopic purity, enabling its use as a reliable internal standard or tracer in quantitative MS workflows . It provides a predictable mass shift of M+1 relative to the unlabeled methyl group, facilitating clear differentiation and quantitation in complex biological or chemical matrices . In contrast, the unlabeled methyl triflate offers no such mass distinction, severely limiting its utility in quantitative MS analyses .

Mass Spectrometry Quantitative Analysis Isotope Dilution

Enhanced Analytical Sensitivity and Specificity in 13C NMR Studies of Alkylation Products

The use of a 13C-enriched methylating agent significantly enhances the sensitivity and specificity of 13C NMR spectroscopy for studying alkylation products [1]. A foundational study on RNA alkylation by various methylating agents established that using a 90% 13C-enriched reagent "significantly increases the specificity and sensitivity and provides better quantitative results" compared to natural abundance methods [1]. While this study did not use methyl triflate, it establishes the general principle for the class of 13C-labeled methylating agents, supporting the advantage of Methyl-13C trifluoromethanesulfonate over its unlabeled counterpart for NMR-based studies.

13C NMR Alkylation RNA Modification

Validated Application Scenarios for Methyl-13C Trifluoromethanesulfonate Based on Quantitative Evidence


Mechanistic Elucidation of Methylation Reactions via 13C NMR

The distinct 13C NMR signal from Methyl-13C trifluoromethanesulfonate enables the direct tracking of the methyl group in complex reaction mixtures, as demonstrated in the synthesis of R-SKF 82957 where a unique O-methylated product was identified [1]. This allows researchers to map reaction pathways and differentiate between N- and O-methylation sites with clarity that is unattainable using unlabeled methyl triflate. This is particularly valuable in pharmaceutical chemistry for optimizing late-stage functionalization [1].

Quantitative Mass Spectrometry as an Internal Standard or Tracer

The high isotopic purity (98 atom % 13C) and predictable mass shift (M+1) make this compound an ideal internal standard for the quantitative analysis of methylated metabolites or drugs via LC-MS or GC-MS . Its use ensures accurate and precise measurements in complex biological matrices, a critical requirement for drug metabolism and pharmacokinetic studies. The unlabeled compound cannot be used for this purpose .

High-Sensitivity NMR Studies of Protein and Nucleic Acid Methylation

Based on the established principle that 13C-enriched methylating agents dramatically increase NMR sensitivity and specificity [2], Methyl-13C trifluoromethanesulfonate is a superior choice for studying post-translational modifications (e.g., lysine or arginine methylation) or nucleic acid alkylation. Its high enrichment level (98 atom %) provides a strong, unambiguous signal, facilitating detailed structural and dynamic studies of biomacromolecules that would be impractical with natural abundance reagents.

Radiotracer Synthesis Development and Cold Run Validation

In the development of [11C]-labeled radiotracers for positron emission tomography (PET), the corresponding 13C-labeled compound serves as a non-radioactive standard and a crucial tool for optimizing synthetic methodology [1]. The identical chemical reactivity and similar analytical behavior (NMR) of Methyl-13C trifluoromethanesulfonate allow for safe and efficient 'cold' optimization of methylation conditions before transitioning to the expensive and short-lived [11C]methyl triflate, saving significant time and resources.

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